N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name This compound provides a precise description of its molecular architecture. The core structure consists of a fused bicyclic system: a pyrrole ring condensed with a quinoline moiety, wherein the quinoline component is partially hydrogenated (1,2,5,6-tetrahydro). The sulfonamide group (-SO₂NH₂) is attached to the eighth position of the pyrroloquinoline framework, while a 3-chlorophenyl substituent is bonded to the sulfonamide nitrogen.
Key structural features include:
- Bicyclic framework : The pyrrolo[3,2,1-ij]quinoline system creates a rigid, planar scaffold that influences electronic distribution and intermolecular interactions.
- Sulfonamide functionalization : The -SO₂NH- group enhances hydrogen-bonding capacity and solubility, critical for biological interactions.
- Chlorophenyl substituent : The electron-withdrawing chlorine atom at the meta-position of the phenyl ring modulates electron density and steric effects.
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s regiochemistry, particularly the orientation of the sulfonamide and chlorophenyl groups.
Historical Development of Pyrroloquinoline Sulfonamide Derivatives
The synthesis of pyrroloquinoline sulfonamides originated from efforts to combine the pharmacological versatility of quinoline derivatives with the bioactivity of sulfonamides. Early work in the 2000s focused on modifying quinoline scaffolds to improve their pharmacokinetic profiles, leading to the incorporation of sulfonamide groups as a strategy to enhance target affinity and metabolic stability.
A pivotal advancement was the adaptation of cross-coupling reactions, such as the Suzuki–Miyaura reaction , which enabled efficient construction of the aryl-sulfonamide bond. For example, palladium-catalyzed coupling between 8-bromo-pyrroloquinoline intermediates and 3-chlorophenylboronic acid streamlined the synthesis of N-(3-chlorophenyl) derivatives. Concurrently, the development of novel hydrogenation techniques allowed selective reduction of the quinoline ring, yielding the tetrahydro-4H-pyrroloquinoline core without over-reduction.
These synthetic breakthroughs facilitated the exploration of structure-activity relationships (SAR) across pyrroloquinoline sulfonamides. Researchers systematically varied substituents on the phenyl ring (e.g., chloro, methyl, nitro) and the sulfonamide position to optimize bioactivity, culminating in the identification of the 3-chlorophenyl variant as a lead compound.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the convergence of two pharmacophoric motifs: the nitrogen-rich pyrroloquinoline system and the sulfonamide group. This combination amplifies its relevance in multiple domains:
Synthetic Chemistry : The compound serves as a model for studying regioselective functionalization in polycyclic systems. Challenges such as avoiding N-overfunctionalization during sulfonamide installation have driven innovations in protecting group strategies and catalyst design.
Medicinal Chemistry : Preliminary studies indicate interactions with kinase enzymes and bacterial dihydropteroate synthase (DHPS), suggesting dual applications in oncology and antimicrobial therapy. Its ability to intercalate DNA, attributed to the planar quinoline moiety, further positions it as a potential chemotherapeutic agent.
Materials Science : The rigid, conjugated framework and sulfonamide’s electron-withdrawing properties make the compound a candidate for organic semiconductors or light-emitting diodes (OLEDs), though this remains underexplored.
Catalysis : Palladium complexes derived from pyrroloquinoline sulfonamides have shown promise in facilitating C–N bond-forming reactions, leveraging the sulfonamide’s chelating capacity.
The compound’s versatility underscores its role as a cornerstone in heterocyclic chemistry, bridging synthetic methodology development and applied biomedical research.
Tables
Properties
IUPAC Name |
N-(3-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJJMYNZGBSDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method includes the use of microwave synthesis, ionic liquids, and photocatalytic synthesis . Industrial production methods often involve large-scale reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines .
Scientific Research Applications
Anticancer Activity
N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has been investigated for its anticancer properties. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(3-chlorophenyl)-4-oxo... | HepG2 | 0.25 | AMPK phosphorylation modulation |
| Other derivatives | Various | 0.49 - 48.0 | Cell cycle arrest |
These findings suggest that this compound could serve as a lead candidate for further development into anticancer therapeutics .
Antimicrobial Properties
The sulfonamide group in this compound enhances its antimicrobial activity. Research has shown that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens. This suggests potential applications in treating bacterial infections .
Neurological Applications
Emerging studies indicate that derivatives of this compound may interact with serotonin receptors (specifically the 5HT4 receptor), making them potential candidates for treating neurological disorders such as depression and anxiety. The selectivity of these compounds over other receptors is crucial for minimizing side effects .
Case Studies and Research Findings
Research has highlighted various case studies that demonstrate the effectiveness of this compound and its derivatives:
- Antitumor Activity : A study reported that specific derivatives exhibited IC50 values as low as 0.25 μM against HepG2 liver cancer cells by modulating AMPK signaling pathways .
- Antimicrobial Efficacy : Another investigation revealed that related compounds showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Serotonin Receptor Interaction : Research into the pharmacological profile of similar compounds indicated their potential as selective ligands for serotonin receptors with promising results in animal models .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cholinesterase and monoamine oxidase, which are involved in the progression of neurological disorders . The compound may also interact with DNA and proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on logP: The target compound’s logP (~4.2) aligns with ’s analog (logP 4.22), suggesting similar lipophilicity due to the aromatic sulfonamide group. Replacing 4-phenoxyphenyl () with 3-chlorophenyl marginally reduces steric bulk but maintains comparable hydrophobicity.
- Hydrogen Bonding : All sulfonamide derivatives (target compound, ) exhibit 6–7 hydrogen bond acceptors, critical for target binding and solubility.
Pharmacological and Functional Comparisons
Receptor Modulation ()
NH300094, a preclinical candidate with a pyrroloquinoline core, demonstrates triple antagonism at 5-HT₂A, D₂, and D₃ receptors, alongside inverse agonism at 5-HT₁B . While the target compound lacks direct receptor data, its sulfonamide group may favor interactions with polar enzyme active sites (e.g., CYP isoforms) rather than neurotransmitter receptors.
Enzyme Inhibition ()
Compounds like 8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one () and 3-(4-Oxo...carbonyl)-benzonitrile () are synthesized as non-steroidal CYP inhibitors .
Sulfonamide Formation ()
The sulfonamide group in the target compound is likely synthesized via nucleophilic substitution between a pyrroloquinoline sulfonyl chloride and 3-chloroaniline, analogous to methods in and . details the use of anhydrous solvents (e.g., THF, CCl₄) and catalysts (e.g., trifluoroacetic acid) for similar reactions .
Core Modifications ()
Modifications to the pyrroloquinoline core (e.g., ethoxy, dione, or thioxothiazolidinone groups in ) require tailored reagents, such as 2-thioxothiazolidin-4-one for cyclocondensation .
Biological Activity
N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex molecular structure characterized by:
- Molecular Formula : C₁₄H₁₃ClN₂O₂S
- Molecular Weight : Approximately 306.79 g/mol
- Functional Groups : Sulfonamide group, quinoline core, and a fused pyrrolo ring.
This unique structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the Pyrrolo Ring : Utilizing cyclization reactions under controlled conditions.
- Introduction of the Sulfonamide Group : This step is crucial as it enhances the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group significantly enhances binding affinity and specificity towards these targets. Upon binding to target proteins or enzymes, the compound may inhibit their activity or modulate associated biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance:
- In vitro Studies : Certain derivatives showed significant anti-proliferative effects against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cancer progression.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 5.0 |
| Derivative B | MCF7 | 3.2 |
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor:
- Urease Inhibition : Studies demonstrated strong inhibitory activity against urease with IC50 values indicating effectiveness comparable to existing drugs.
| Compound | Urease Inhibition IC50 (µM) |
|---|---|
| N-(3-chlorophenyl)-4-oxo... | 2.14 |
| Control Drug | 1.80 |
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of N-(3-chlorophenyl)-4-oxo... against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- In Vivo Toxicity Assessment : Using zebrafish models, researchers assessed the toxicity levels of the compound and its derivatives. The findings indicated that while some derivatives were more toxic than others, they also exhibited promising anticancer effects.
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-chlorophenyl)-4-oxo-pyrroloquinoline sulfonamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, cyclization of substituted tetrahydroquinoline precursors (e.g., via AlCl₃-mediated Friedel-Crafts reactions) followed by sulfonamide coupling. Key steps include:
Reaction Setup : Refluxing intermediates (e.g., chloroacetyl derivatives) in solvents like 1,2-dichlorobenzene with Lewis acids (e.g., AlCl₃) at 378 K for 5 hours .
Purification : Crude products are extracted with ethyl acetate, dried (Na₂SO₄), and recrystallized from ethanol or methanol .
Characterization : Confirm structure via , , and high-resolution mass spectrometry (HRMS). For example, peaks for aromatic protons appear at δ 6.95–7.13 ppm, while methyl groups resonate at δ 1.15–3.65 ppm .
Q. How can researchers confirm the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Experimental steps include:
Crystal Growth : Slow evaporation of a methylene chloride/hexane solution yields diffraction-quality crystals .
Data Collection : Use a CAD-4 diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å).
Refinement : Employ SHELXL for structure refinement. Typical parameters: , , with H-atoms in riding models .
Example: The tricyclic core shows bond lengths of 1.33–1.50 Å (C–C) and 1.22 Å (C=O), consistent with conjugated systems .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR assignments) be resolved?
- Methodological Answer : Combine complementary techniques:
2D NMR : Use HSQC and HMBC to correlate - signals and resolve overlapping peaks. For example, HMBC can confirm sulfonamide connectivity via coupling .
XRD Validation : Cross-validate NMR assignments with XRD-derived torsion angles and hydrogen-bonding networks (e.g., C–H⋯π interactions at 2.8–3.2 Å) .
Computational Modeling : Optimize geometry using density functional theory (DFT) and compare calculated vs. experimental NMR shifts (e.g., Gaussian09 with B3LYP/6-31G**) .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Design a scaffold-modification approach:
Core Modifications : Synthesize analogs with variations at the 3-chlorophenyl or pyrroloquinoline moieties. For example, replace Cl with F or introduce substituents at the 8-sulfonamide position .
Biological Assays : Test inhibitory activity (e.g., IC₅₀) against target enzymes (e.g., Factor Xa/XIa) using fluorogenic substrates .
Computational Docking : Use AutoDock Vina to model ligand-enzyme interactions. Key residues (e.g., Ser195 in Factor Xa) may form hydrogen bonds with the sulfonamide group .
Example: Analogous compounds show IC₅₀ values of 0.5–10 μM, with electron-withdrawing groups enhancing potency .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Apply design of experiments (DoE) principles:
Parameter Screening : Vary temperature (353–393 K), solvent (DMF vs. dichlorobenzene), and catalyst loading (AlCl₃: 1–5 equiv) to identify critical factors .
Response Surface Methodology : Optimize conditions using central composite design. For instance, a 378 K reaction with 3.6 mmol AlCl₃ in dichlorobenzene improves yields to 73% .
Scale-Up Considerations : Use jacketed reactors for controlled heating and implement inline FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
